[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine is a chemical compound with the molecular formula C8H18N2O It is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxyethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:
Pyrrolidine+2-MethoxyethanolCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Hydroxyethyl)pyrrolidin-2-yl]methanamine
- [1-(2-Ethoxyethyl)pyrrolidin-2-yl]methanamine
- [1-(2-Propoxyethyl)pyrrolidin-2-yl]methanamine
Uniqueness
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine is unique due to its specific methoxyethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methoxyethyl group and a primary amine, which may influence its interaction with biological targets. Its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including receptors and enzymes. The specific mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation : It has the potential to modulate enzyme activity, impacting metabolic pathways.
The exact molecular targets and pathways remain under investigation, but preliminary studies suggest significant interactions with key biological systems.
In Vitro Studies
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties.
- Neuroprotective Effects : Preliminary findings indicate that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antiproliferative | Inhibition of cancer cell growth | |
Neuroprotective | Protection against neuronal damage |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : In a study involving various cancer cell lines, the compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutic agents in some cases. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Neurological Disorders : Animal models treated with this compound showed improved outcomes in neurodegenerative disease models, suggesting a role in neuroprotection through antioxidant mechanisms.
Future Research Directions
Ongoing research aims to elucidate the detailed mechanisms underlying the biological activity of this compound. Key areas for future exploration include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Conducting comprehensive animal studies to assess therapeutic efficacy and safety profiles.
- Clinical Trials : Initiating clinical trials to evaluate its potential as a therapeutic agent in humans.
Properties
IUPAC Name |
[1-(2-methoxyethyl)pyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(10)7-9/h8H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIDBOZXSPLZTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.